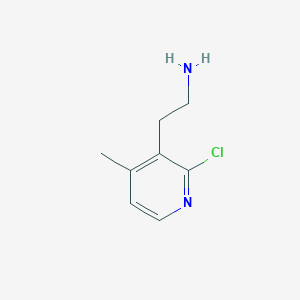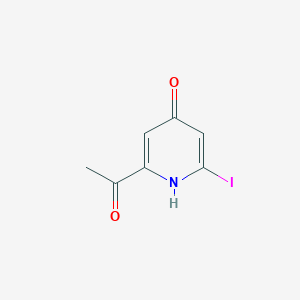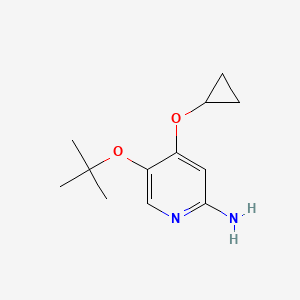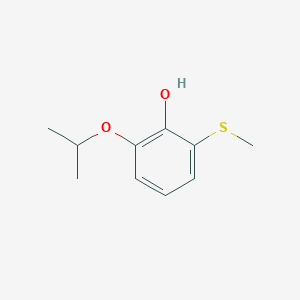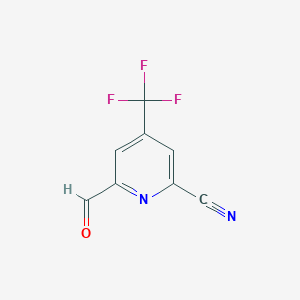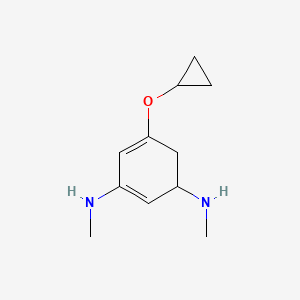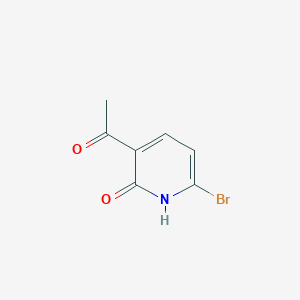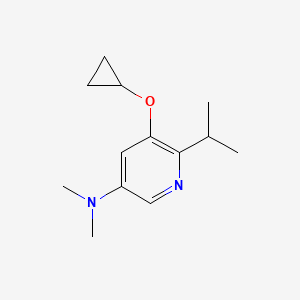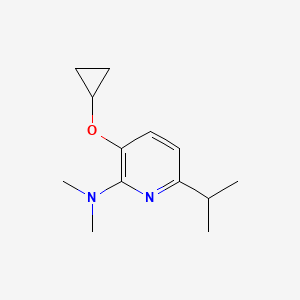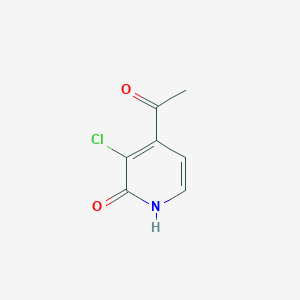
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone typically involves the chlorination of 1-(3-hydroxypyridin-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position on the pyridine ring. Common reagents used in this synthesis include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 1-(3-chloro-2-oxopyridin-4-yl)ethanone.
Reduction: Formation of 1-(3-chloro-2-hydroxypyridin-4-yl)ethanol.
Substitution: Formation of 1-(3-aminopyridin-4-yl)ethanone or 1-(3-thiopyridin-4-yl)ethanone.
科学的研究の応用
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
1-(3-Hydroxypyridin-4-yl)ethanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(2-Chloro-3-hydroxypyridin-4-yl)ethanone: Similar structure but with the chlorine atom in a different position, affecting its reactivity and biological activity.
Uniqueness
1-(3-Chloro-2-hydroxypyridin-4-YL)ethanone is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This configuration imparts distinct chemical reactivity and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
4-acetyl-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-3-9-7(11)6(5)8/h2-3H,1H3,(H,9,11) |
InChIキー |
FWZMUWWGNVBRJW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=O)NC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


